N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide, also known as 5-BF-NB22, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been used in various scientific research studies to investigate the effects of cannabinoids on the human body.
Scientific Research Applications
Synthesis and Anti-Acetylcholinesterase Activity
Research into piperidine derivatives, including compounds structurally related to N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide, has identified their potential anti-acetylcholinesterase (AChE) activities. These activities suggest their usefulness in treating conditions like Alzheimer's disease, where enhancing acetylcholine levels can be beneficial. For example, Sugimoto et al. synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, discovering that certain modifications significantly enhance AChE inhibition, pointing to their potential as therapeutic agents for dementia and related cognitive disorders (Sugimoto et al., 1990).
Potential Therapeutics for Alzheimer’s Disease
Further exploration into the structural analogs of this compound has shown promise in Alzheimer’s disease treatment. Hussain et al. synthesized and assessed a series of furan-piperazine benzamides, revealing that some compounds exhibit strong inhibition against butyrylcholinesterase, an enzyme target for Alzheimer’s disease therapy. This research underscores the potential of these compounds as therapeutic entrants for neurodegenerative diseases (Hussain et al., 2016).
Radioligand Development for Neuroreceptor Imaging
In the field of diagnostic imaging, derivatives similar to this compound have been developed as radioligands for neuroreceptor imaging. Mertens et al. conducted a study on radioiodinated ligands with high affinity for serotonin-5HT2 receptors, showcasing their potential in γ-emission tomography for brain disorders. These findings highlight the role of such compounds in enhancing neuroimaging techniques, contributing to better diagnostic tools for psychiatric and neurological conditions (Mertens et al., 1994).
Antimicrobial and Antifungal Agents
The structural framework of this compound lends itself to antimicrobial applications as well. Attia et al. described the synthesis and evaluation of thiopyrimidin-4(3H)-ones, revealing their effectiveness against various bacteria and fungi. This research suggests the versatility of piperidine-based compounds in developing new antimicrobial agents, providing a basis for further exploration into their therapeutic potential (Attia et al., 2013).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-bromofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c18-16-7-6-15(22-16)17(21)19-14-8-10-20(11-9-14)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNQEBWSSYXSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(O2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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